2-bromo-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-Bromo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(trifluoromethyl)-1H-imidazole typically involves the introduction of bromine and trifluoromethyl groups onto an imidazole ring. One common method is the bromination of 1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation and Reduction: May require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-1-(trifluoromethyl)-1H-imidazole derivative.
Scientific Research Applications
2-Bromo-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-bromo-1-(trifluoromethyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 2-Bromo-1-phenyl-1H-imidazole
- 2-Chloro-1-(trifluoromethyl)-1H-imidazole
Uniqueness
2-Bromo-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.
This compound’s combination of properties makes it a valuable tool in various fields of research and industry.
Properties
CAS No. |
2680539-64-2 |
---|---|
Molecular Formula |
C4H2BrF3N2 |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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